Linker Chemistry: 2-Methoxyethyl vs. 3-Hydroxypropyl Hydrogen Bond Acceptor/Donor Profile
CAS 2034292-65-2 incorporates a 2-methoxyethyl linker, which provides exactly 1 hydrogen bond acceptor (the methoxy oxygen) and 0 hydrogen bond donors on the linker. In contrast, the close analog CAS 1448045-02-0 (N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide) uses a 3-hydroxypropyl linker, which introduces 1 hydrogen bond donor (the hydroxyl group) in addition to 1 acceptor. The target compound's total hydrogen bond donor count is 1 (the sulfonamide NH) versus 2 for the hydroxypropyl analog [1]. This difference directly impacts membrane permeability and target binding, as the benzofuransulfonamide class relies on a single sulfonamide NH for zinc coordination in carbonic anhydrase active sites [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (sulfonamide NH only) |
| Comparator Or Baseline | CAS 1448045-02-0: 2 (sulfonamide NH + hydroxyl group) |
| Quantified Difference | 1 fewer H-bond donor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) |
Why This Matters
For procurement, this difference means CAS 2034292-65-2 is the appropriate choice when the experimental design requires a linker devoid of an additional hydrogen bond donor, which can otherwise confound target engagement selectivity or introduce off-target interactions.
- [1] PubChem. Compound Summary for CID 119104115. Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Eldehna WM, et al. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. J Enzyme Inhib Med Chem. 2019;35(1):298–305. View Source
